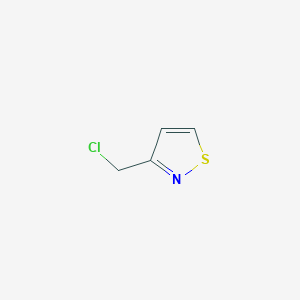

3-(Chloromethyl)isothiazole

Vue d'ensemble

Description

3-(Chloromethyl)isothiazole is an organic compound containing a five-membered heterocyclic ring with sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Mécanisme D'action

Target of Action

3-(Chloromethyl)isothiazole, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . It has been found to exhibit bacteriostatic and fungiostatic activity, making it effective against a broad spectrum of microorganisms . In addition, it has been reported to act as an antagonist of insect GABA receptors, indicating its potential use as an insecticide .

Mode of Action

The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to the death of the microorganism.

Pharmacokinetics

It is known that isothiazolinones, in general, are used in cosmetic and industrial applications due to their bacteriostatic and fungiostatic activity . This suggests that they may have good bioavailability in these contexts.

Result of Action

The primary result of this compound’s action is the inhibition of life-sustaining enzymes, leading to the death of the targeted microorganisms . In the context of its use as an insecticide, it has been shown to exhibit good insecticidal activity against certain species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, isothiazolinones are known to pose ecotoxicological hazards, and their use is restricted by EU legislation . Furthermore, the stability and degradation of isothiazolinones in the environment are areas of ongoing research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of thioamides with α-haloketones under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Chloromethyl)isothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.

Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The isothiazole ring can be reduced to form dihydroisothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Formation of various substituted isothiazoles depending on the nucleophile used.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of dihydroisothiazoles.

Applications De Recherche Scientifique

3-(Chloromethyl)isothiazole is an organic compound featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms, belonging to the isothiazole family. Isothiazoles are known for various biological activities, such as antimicrobial, antifungal, and antiviral properties, making this compound applicable in chemistry, biology, medicine, and industry .

Scientific Research Applications

- Chemistry this compound serves as a building block for synthesizing complex heterocyclic compounds and as a precursor in preparing pharmaceuticals. Its chloromethyl group enables versatile chemical modifications, making it a valuable intermediate in synthesizing bioactive compounds.

- Biology It is investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents. The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites, leading to the death of targeted microorganisms.

- Medicine This compound is explored for potential use in cancer therapy because of its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation, as well as for diabetes therapy . Additionally, it has been used to synthesize compounds exhibiting anti-poliovirus activity and has shown promise in Parkinson's disease treatment .

- Industry It is utilized as a biocide in industrial applications like water treatment, paints, and coatings to prevent microbial growth. Isothiazolinones, in general, are used in cosmetic and industrial applications because of their bacteriostatic and fungiostatic activity.

Comparaison Avec Des Composés Similaires

Methylisothiazolinone: Another isothiazole derivative used as a biocide in personal care products and industrial applications.

Methylchloroisothiazolinone: Similar to 3-(Chloromethyl)isothiazole, it is used as a preservative in various products.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isothiazole derivatives. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

3-(Chloromethyl)isothiazole is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

This compound is a derivative of isothiazole, characterized by a chloromethyl group attached to the nitrogen atom of the isothiazole ring. Its structure allows for various modifications, making it a versatile building block in organic synthesis. The compound can be synthesized through chloromethylation of isothiazole derivatives, which facilitates the introduction of various substituents that enhance its biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition of growth. The following table summarizes some key findings related to its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | <32 | |

| Escherichia coli | <100 | |

| Enterococcus faecalis | <50 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been extensively studied. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. A notable study highlighted the effectiveness of certain substituted isothiazoles against human colon adenocarcinoma cells (LoVo) and breast adenocarcinoma cells (MCF-7) . The following table presents the antiproliferative activity of selected derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MCF-7 | 12.5 | |

| 5-Chloro-3-methylisothiazole derivative | LoVo | 8.0 | |

| Cisplatin | LoVo | 10 |

These findings indicate that modifications to the isothiazole structure can enhance its anticancer activity while maintaining selectivity towards cancerous cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from isothiazoles have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival .

- Cytotoxic Effects : Studies have demonstrated that certain derivatives induce apoptosis in cancer cells by activating pro-apoptotic pathways, leading to increased levels of caspase-3 and pro-inflammatory cytokines .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives in clinical settings:

- A study conducted by Robson et al. demonstrated that isothiazolinone derivatives could protect materials from fungal colonization, showcasing their practical applications in industrial settings .

- Another investigation revealed that specific isothiazole compounds could effectively reduce tumor growth in animal models when combined with existing chemotherapeutic agents, highlighting their potential role in combination therapy .

Propriétés

IUPAC Name |

3-(chloromethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLLMWSPBFVMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-42-7 | |

| Record name | 3-(chloromethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.